molecular formula C10H12N4O5 B1671953 9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one CAS No. 58-63-9

9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

カタログ番号: B1671953
CAS番号: 58-63-9
分子量: 268.23 g/mol
InChIキー: UGQMRVRMYYASKQ-VTHZCTBJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Inosine (CAS 58-63-9) is a naturally occurring purine nucleoside formed by the deamination of adenosine and is an intermediate in the purine salvage pathway . It consists of hypoxanthine linked to a ribose sugar and is structurally similar to adenosine but features a keto group at position 6 of the purine ring . In research, Inosine is recognized for its diverse and multimodal biological roles. It exhibits significant immunomodulatory properties, enhancing the efficacy of checkpoint inhibitor immunotherapy in oncology models by promoting anti-tumor Th1 immunity and supporting the proliferation and function of effector T cells . Its mechanism in this context is often linked to the activation of adenosine A2A receptors . In neuroscience, Inosine demonstrates potent neuroprotective and neuroregenerative effects. It activates the protein kinase Mst3b, a key regulator of axon growth, promoting axonal rewiring, collateral sprouting, and improved motor recovery in models of stroke and spinal cord injury . These benefits are further supported by its anti-inflammatory actions and its metabolite uric acid, which acts as a potent antioxidant and peroxynitrite scavenger . Research into Parkinson’s and Alzheimer’s disease explores the potential of Inosine to elevate urate levels, which is associated with delayed disease progression in clinical studies . Beyond its receptor-mediated functions, Inosine is a critical component in RNA biology. It is found in transfer RNA (tRNA), where it contributes to wobble base-pairing, ensuring efficient genetic translation . Furthermore, it is a key product of Adenosine-to-Inosine (A-to-I) RNA editing, catalyzed by ADAR enzymes, which can alter codon sequences and thus modulate protein function and diversity . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

特性

Key on ui mechanism of action

Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats. The mechanism of this action is unclear. Possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis and promotion of the survival of astrocytes, among others. The mechanism of inosine's possible cardioprotective effect is similarly unclear. Inosine has been reported to have a positive inotropic effect and also to have mild coronary vasodilation activity. Exogenous inosine may contribute to the high-energy phosphate pool of cardiac muscle cells and favorably affect bioenergetics generally. Inosine has also been reported to enhance the myocardial uptake of carbohydrates relative to free fatty acids as well as glycolysis. In cell culture studies, inosine has been found to inhibit the production, in immunostimulated macrophages and spleen cells, of the proinflammatory cytokines, tumor necrosis factor (TNF)-alpha, interleukin (IL)-1, interleukin (IL)-12, macrophage-inflammatory protein-1 alpha and interferon (IFN)-gamma. It also suppressed proinflammatory cytokine production and mortality in a mouse endotoxemic model. These actions might account for the possible immunomodulatory, anti-inflammatory and anti-ischemic actions of inosine.

CAS番号

58-63-9

分子式

C10H12N4O5

分子量

268.23 g/mol

IUPAC名

9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10?/m1/s1

InChIキー

UGQMRVRMYYASKQ-VTHZCTBJSA-N

異性体SMILES

C1=NC2=C(C(=O)N1)N=CN2C3[C@@H]([C@@H]([C@H](O3)CO)O)O

正規SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

外観

Solid powder

melting_point

218 °C

物理的記述

White crystalline solid;  [Sigma-Aldrich MSDS]
Solid

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

40.2 [ug/mL] (The mean of the results at pH 7.4)
15.8 mg/mL

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Inosine;  NSC 20262;  NSC-20262;  NSC20262

製品の起源

United States

準備方法

合成経路と反応条件: イノシンは、イノシンを水酸化ナトリウム水溶液に加えてイノシン水溶液を得ることで合成できます。この溶液を次いで、塩化ナトリウム、グリシン、安息香酸ナトリウムと混合します。活性炭を加え、撹拌し、ろ過し、注射用水を用いて希釈します。 溶液のpHは7〜8に調整されます .

工業的生産方法: イノシンの工業的生産は、合成経路と同様のステップを伴います。 このプロセスは、グリシンと安息香酸ナトリウムを少量の補助剤として添加することで、注射液の安定性を確保し、溶液の黄変を防ぎます .

化学反応の分析

反応の種類: イノシンは、酸化、還元、置換を含むさまざまな化学反応を起こします。 重要な反応の1つは、アデニンからアデノシンまたはイノシン一リン酸(IMP)への変換であり、次にイノシンに変換されます .

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、イノシンとヒポキサンチンを相互に変換するプリンヌクレオシドホスホリラーゼが含まれます . これらの反応の条件は、通常、酵素的プロセスを伴います。

主な生成物: これらの反応から生成される主な生成物には、イノシン一リン酸(IMP)とキサンチン一リン酸が含まれ、これらはプリン代謝における重要な中間体です .

4. 科学研究の応用

イノシンは、幅広い科学研究の用途があります。

科学的研究の応用

Neurological Applications

Neuroprotective Effects
Inosine has been studied for its neuroprotective properties, particularly in conditions such as stroke and neurodegenerative diseases. Research indicates that inosine can stimulate axonal rewiring and improve behavioral outcomes post-stroke, enhancing performance in sensorimotor tasks . Additionally, it has shown promise in improving motor functions in models of Parkinson's disease and Huntington's disease by activating the adenosine A2 receptor pathway .

Case Study: Parkinson's Disease
A clinical trial involving 300 participants examined the effect of inosine on Parkinson's disease progression. While inosine elevated serum urate levels—associated with antioxidant properties—results indicated no significant impact on slowing disease progression over two years. However, the treatment was well tolerated, suggesting further exploration into its safety and potential benefits in combination therapies .

Immunomodulatory Effects

Enhancing Immune Response
Inosine has been identified as an immunomodulatory agent that can enhance T-cell function and promote anti-tumor responses. Studies demonstrate that inosine supplementation can improve the efficacy of cancer immunotherapies by increasing the number of tumor-infiltrating lymphocytes and enhancing their functional capacity .

Case Study: Cancer Therapy
In preclinical models, combining inosine with anti-PD-L1 antibodies resulted in improved outcomes compared to monotherapy. The combination therapy led to a higher percentage of CD8+ T cells expressing pro-inflammatory cytokines, which are crucial for effective anti-tumor immunity .

Cardiovascular Applications

Cardioprotective Properties
Inosine has been shown to exert cardioprotective effects by modulating oxidative stress and inflammatory responses. This is particularly relevant in conditions such as myocardial infarction, where inosine may help preserve cardiac function .

Anti-inflammatory Applications

Role in Inflammatory Diseases
Inosine has demonstrated significant anti-inflammatory effects in various experimental models. For instance, it has been shown to suppress inflammatory cytokines in liver injury models and improve outcomes in conditions like sepsis by modulating immune responses .

Application Area Effect/Outcome Study Reference
NeurologyAxonal rewiring post-stroke
Parkinson's DiseaseNo significant effect on disease progression
Cancer ImmunotherapyEnhanced T-cell function and anti-tumor response
Cardiovascular ProtectionPreservation of cardiac function
Inflammatory DiseasesSuppression of cytokines in liver injury

作用機序

イノシンは、さまざまな分子標的と経路を介して効果を発揮します。イノシンは強力な軸索促進効果を持ち、神経成長因子活性化タンパク質キナーゼ(N-キナーゼ)のアゴニストとして機能する可能性があります。 イノシンはまた、神経終末を進めることができる環状ヌクレオチドに変換される可能性があり、ミエリンの阻害効果を克服します . さらに、イノシンは、ラットの交感神経ニューロンにおける分化を刺激し、アストロサイトの生存を促進します .

類似化合物:

    アデノシン: イノシンと同様に、アデノシンは、エネルギー移動とシグナル伝達に役割を果たすヌクレオシドです。

    グアノシン: RNAとDNA合成に関与する別のプリンヌクレオシド。

    キサンチン: プリン代謝における中間体であるヌクレオシド。

イノシンの独自性: イノシンは、RNA編集における役割と、その神経保護特性の可能性のためにユニークです。 アデノシンやグアノシンとは異なり、イノシンは、アデニン、シトシン、ウラシルとペアになり、塩基対形成においてより大きな柔軟性を提供します .

類似化合物との比較

Comparison with Similar Compounds

Inosine shares functional and structural similarities with other purine derivatives, pyrimidines, and nucleobases. Below is a systematic comparison:

Structural and Functional Comparison

Compound Key Structural Differences Biological Roles Key Research Findings
Adenosine Contains adenine (6-amino group) instead of hypoxanthine Energy transfer (ATP/AMP), receptor signaling (A1/A2 receptors) Synergistic with inosine (1:5 ratio) in cardioprotection; reduces myocardial infarction mortality .
Guanosine Contains guanine (2-amino, 6-oxo groups) G-quadruplex formation, neuroprotection, purine metabolism Substitution with inosine alters NMR spectra in G-quadruplex studies due to H-bonding differences .
Hypoxanthine Base form of inosine (lacks ribose) Precursor in purine salvage pathway, xanthine oxidase substrate Inosine metabolizes to hypoxanthine in Lactobacillus strains, influencing UA production .
Xanthine Oxidized form of hypoxanthine (additional 6-oxo group) Uric acid precursor, antioxidant Elevated in purine degradation pathways alongside inosine .
Cytidine/Thymidine Pyrimidine nucleosides (cytosine/thymine bases) DNA/RNA synthesis, epigenetic regulation Co-detected with inosine in soil metabolomics but differ in metabolic roles .

Metabolic Pathways

  • Inosine vs. Adenosine: Inosine is metabolized via the purine salvage pathway to hypoxanthine, while adenosine is phosphorylated to AMP or deaminated to inosine .
  • Inosine vs. Guanosine: Guanosine forms tetrads in G-quadruplex structures; inosine substitution disrupts Hoogsteen hydrogen bonding, altering structural stability . Both are neuroprotective, but guanosine enhances astrocyte proliferation, while inosine reduces apoptosis via HSP-70 upregulation .

Analytical Differentiation

  • HPLC/LC-MS: Inosine elutes earlier than adenosine and guanosine due to polarity differences (retention time: 8–12 min vs. 10–15 min) . Spectral matching (≥99% UV similarity) confirms identity in complex matrices like soil or plasma .
  • NMR: Inosine’s imino proton signal shifts upfield compared to guanosine, aiding G-quadruplex studies .

Key Research Insights

  • Structural Flexibility: Inosine’s lack of a 2-amino group enables unique interactions in RNA and DNA structures, such as resolving steric clashes in enzymatic incorporation (e.g., CutA polymerase) .
  • Dual Roles in Apoptosis: Inosine reduces CytC and Calpain expression in ischemic brains, suppressing apoptosis, yet promotes apoptosis in cancer cells via mitochondrial pathways .
  • Microbial Metabolism: Lactobacillus strains metabolize inosine to hypoxanthine without uric acid production, suggesting probiotic applications for hyperuricemia .

Tables for Comparative Analysis

Table 1: Structural Properties

Compound Molecular Formula Base Structure Functional Groups
Inosine C₁₀H₁₂N₄O₅ Hypoxanthine 6-oxo, ribose
Adenosine C₁₀H₁₃N₅O₄ Adenine 6-amino, ribose
Guanosine C₁₀H₁₃N₅O₅ Guanine 2-amino, 6-oxo, ribose

Table 2: Functional Contrast in Disease Models

Compound Neuroprotection Cardioprotection Oncology
Inosine ↓ CytC, ↓ Calpain Synergy with adenosine Pro-apoptotic (MCF7)
Adenosine ↑ AMPK signaling ↑ Coronary vasodilation Cytoprotective
Guanosine ↑ Astrocyte proliferation Limited evidence Anti-inflammatory

Q & A

Q. What are the primary biochemical pathways involving inosine, and how can researchers identify key enzymes for targeted studies?

Inosine participates in purine metabolism, RNA modification, and cellular energy regulation. To identify key enzymes (e.g., purine nucleoside phosphorylase or adenosine deaminase), researchers should:

  • Use metabolomic profiling to map inosine’s metabolic intermediates in cell or tissue models.
  • Perform enzyme activity assays under controlled conditions (pH, substrate concentration) to quantify catalytic efficiency.
  • Cross-reference findings with databases like KEGG or BRENDA to validate pathway relevance .

Q. How does inosine modulate immune responses, and what in vitro models are optimal for initial screening?

Inosine alters immune cell activity via adenosine receptor signaling and mTOR pathway modulation. For screening:

  • Use primary immune cell cultures (e.g., T-cells, macrophages) to assess cytokine production (IL-10, IFN-γ) via ELISA.
  • Apply flow cytometry to evaluate cell-surface receptor expression (e.g., CD39/CD73) post-inosine treatment.
  • Validate results in co-culture systems mimicking tumor microenvironments to study immunosuppressive effects .

Q. What analytical techniques ensure accurate quantification of inosine in biological samples?

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) for high specificity.
  • Mass Spectrometry (LC-MS/MS) for low-concentration detection in plasma or cerebrospinal fluid.
  • Normalize data using internal standards (e.g., isotopically labeled inosine) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuroprotective vs. neurotoxic effects of inosine?

Contradictions often arise from dose-dependent responses or model-specific variability. Strategies include:

  • Conducting dose-response studies in multiple models (e.g., zebrafish, murine neurons, human iPSCs) to identify toxicity thresholds.
  • Analyzing transcriptomic data (RNA-seq) to compare pathways activated at therapeutic vs. toxic doses.
  • Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .

Q. What experimental design considerations are critical for longitudinal studies assessing inosine’s impact on purine metabolism in human subjects?

  • Ethical compliance : Obtain IRB approval and informed consent, especially for vulnerable populations (e.g., athletes using inosine supplements).
  • Sampling frequency : Collect serial blood/urine samples to track purine metabolites (e.g., uric acid, hypoxanthine) weekly over 6–12 months.
  • Confounder control : Stratify participants by diet, renal function, and genetic polymorphisms (e.g., SLC28/29 transporters) .

Q. How can cross-species extrapolation challenges be addressed when studying inosine’s therapeutic potential?

  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust for species-specific metabolic rates.
  • Validate findings in humanized mouse models expressing human adenosine receptors or transporters.
  • Compare tissue-specific RNA expression profiles (e.g., liver vs. brain) across species to identify conserved pathways .

Methodological Guidance

Q. What statistical approaches are robust for analyzing inosine’s dose-dependent effects in heterogeneous cell populations?

  • Apply mixed-effects models to account for variability between cell batches or donors.
  • Use Bayesian hierarchical modeling to integrate prior data (e.g., historical dose-response curves).
  • Visualize data with dose-response heatmaps to highlight subpopulation-specific trends .

Q. How should researchers formulate a hypothesis when investigating inosine’s role in RNA modification?

  • Start with a PICO framework : Population (specific cell type), Intervention (inosine concentration), Comparison (untreated controls), Outcome (RNA modification levels).
  • Use RiboMeth-seq or LC-MS to quantify inosine incorporation in rRNA or mRNA.
  • Reference prior studies on A-to-I RNA editing enzymes (ADARs) to contextualize mechanisms .

Data Interpretation and Reporting

Q. How can researchers address variability in inosine’s bioavailability across preclinical studies?

  • Standardize administration routes (oral vs. intraperitoneal) and vehicle solutions (e.g., PBS vs. DMSO).
  • Report bioavailability metrics (Cmax, AUC) alongside efficacy data.
  • Use microdialysis in target tissues (e.g., brain) to measure local concentrations .

Q. What guidelines ensure reproducibility when publishing inosine-related findings?

  • Follow ARRIVE 2.0 guidelines for animal studies, detailing sample sizes and exclusion criteria.
  • Deposit raw data (e.g., HPLC chromatograms, RNA-seq files) in public repositories like Figshare or Zenodo.
  • Describe experimental conditions exhaustively (e.g., buffer composition, incubation times) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 2
9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。